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DRIE Process Troubleshooting Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address common issues encountered during Deep Reactive lon Etching (DRIE)
processes. The information is tailored for researchers, scientists, and drug development
professionals utilizing DRIE for microfabrication.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Issue 1: Excessive Sidewall Scalloping

Q1: My etched features have very rough sidewalls with a "scalloped" appearance. What causes
this and how can | reduce it?

Al: Sidewall scalloping is an inherent characteristic of the Bosch DRIE process, which
alternates between an etching step (typically using SFe gas) and a passivation step (typically
using CaFs gas).[1][2] The scallops are formed by the isotropic nature of the fluorine-based
chemical etch in the etching step.[3] While some level of scalloping is unavoidable, excessive
scalloping can be detrimental to device performance.

Troubleshooting Steps:
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» Reduce Cycle Times: Shorter etch and passivation cycles can significantly reduce the peak-
to-trough amplitude of the scallops.[4] However, this may also decrease the overall etch rate.

e Optimize Gas Flow Rates:

o Increase CaFs Flow/Time: A thicker passivation layer provides better protection against
lateral etching during the etch step, leading to smoother sidewalls.[5]

o Decrease SFe Flow/Time: Reducing the amount of etching radicals can lessen the
isotropic attack on the sidewalls.

e Adjust RF Power:

o Decrease Coil Power: Lowering the ICP coil power can reduce the plasma density and the
concentration of fluorine radicals, resulting in a less aggressive isotropic etch.[4]

o Increase Platen Power: Higher platen power (bias) increases the directionality of the etch
by accelerating ions towards the bottom of the feature, which can help to reduce lateral
etching. However, excessively high platen power can lead to other issues like mask
erosion and notching.[4][5]

e Lower Chamber Pressure: Reducing the chamber pressure increases the mean free path of
ions, leading to more directional bombardment and reduced scalloping.[6]

Experimental Protocol for Scallop Reduction:

A design of experiments (DOE) approach is recommended to systematically optimize your
process for reduced scalloping.

o Establish a Baseline: Characterize your current process by measuring the average scallop
depth and etch rate.

e Vary One Parameter at a Time: Start by systematically varying one key parameter (e.g., etch
cycle time) while keeping others constant.

o Characterize the Results: After each run, measure the scallop depth and etch rate using a
scanning electron microscope (SEM).
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e Analyze the Trends: Plot the scallop depth and etch rate as a function of the varied
parameter to identify the optimal operating window.

» Repeat for Other Parameters: Repeat the process for other relevant parameters such as
CaFs flow rate and platen power.

Below is a troubleshooting workflow for addressing excessive sidewall scalloping:
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Troubleshooting workflow for excessive sidewall scalloping.

© 2026 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b12398742/docs?utm_src=pdf-body-img#troubleshooting-common-drie-process-issues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Issue 2: Notching at the Bottom of Features

Q2: I'm observing lateral etching or "notching” at the interface between my silicon layer and the
underlying insulator (e.g., in SOl wafers). What causes this and how can | prevent it?

A2: The notching effect is a common issue when etching on Silicon-on-Insulator (SOI) wafers.
It is caused by the accumulation of positive charge on the insulating buried oxide (BOX) layer.
This charge deflects incoming ions towards the base of the sidewalls, leading to localized,
aggressive lateral etching.[7][8]

Troubleshooting Steps:

o Reduce Platen Power: Lowering the platen power reduces the kinetic energy of the ions,
which can minimize their deflection and the resulting notching.

e Increase Chamber Pressure: Higher chamber pressure can help to neutralize the charge
buildup on the insulator surface.

o Optimize Etch/Passivation Cycle:

o A slightly more passivation-heavy process (increased CaFs flow or time) can help protect
the sidewall base from the deflected ions.

o Shorter etch cycles can also limit the extent of lateral etching.

e Use a Faraday Shield or Modified Electrode: Some advanced DRIE systems offer hardware
modifications to manage charge buildup.

Experimental Protocol for Notching Reduction:
o Test Structure: Use a patterned SOI wafer with features of varying widths.
e Initial Etch: Perform a short etch to just reach the BOX layer with your standard recipe.

o Parameter Variation: Systematically vary the platen power and chamber pressure in
subsequent short etch runs.
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o SEM Analysis: After each run, cleave the wafer and inspect the feature bottoms for notching
using an SEM.

e Quantify Notching: Measure the lateral etch depth of the notch.

o Data Analysis: Plot the notch depth as a function of platen power and chamber pressure to
determine the optimal process window.

Below is a diagram illustrating the logical relationship leading to the notching effect:
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Logical relationship of the notching effect in DRIE.

Issue 3: Aspect Ratio Dependent Etching (ARDE)

Q3: I've noticed that my smaller features are etching slower than my larger features. What is
causing this "RIE lag" or ARDE, and how can | minimize it?

A3: Aspect Ratio Dependent Etching (ARDE), also known as RIE lag, is a phenomenon where
the etch rate decreases as the aspect ratio (depth-to-width ratio) of a feature increases.[3][6]
This is primarily due to limitations in the transport of reactive species to the bottom of deep,
narrow trenches and the removal of etch byproducts.[3]

Troubleshooting Steps:

e Increase Chamber Pressure: Higher pressure can enhance the transport of neutral species
into deep features, but may negatively impact anisotropy.[9]

e Optimize Gas Flows:

o Increase SFe Flow: A higher concentration of etchant gas can help to maintain the etch
rate in deep trenches.[10]

o Adjust CaFs Flow: The passivation step also plays a role. Insufficient passivation can lead
to premature termination of the etch in high aspect ratio features.

» Increase Platen Power: Higher ion energy can help to clear etch byproducts from the bottom
of deep trenches.[5]

o Ramped Process Parameters: A more advanced technique involves ramping process
parameters (e.g., increasing platen power and decreasing pressure) as the etch progresses
and the aspect ratio increases.[11][12]

Experimental Protocol for ARDE Characterization and Reduction:

o Test Mask: Design a test mask with features of varying widths.
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o Etch and Measure: Perform a DRIE run for a fixed time. After the etch, cleave the wafer and
measure the etch depth for each feature size using an SEM.

e Calculate Etch Rates: Calculate the etch rate for each feature width.
e Plot ARDE Curve: Plot the etch rate as a function of feature width or aspect ratio.

o Parameter Optimization: Adjust process parameters one at a time (e.g., SFs flow, platen
power) and repeat the experiment to observe the effect on the ARDE curve. The goal is to
achieve a flatter curve, indicating less dependence of etch rate on aspect ratio.

Issue 4: "Grass" or Micromasking

Q4: After etching, | see small, pillar-like residues or "grass" at the bottom of my etched
features. What is causing this and how do | get rid of it?

A3: "Grass" or micromasking is typically caused by the redeposition of contaminants or mask
material onto the etching surface.[13] These redeposited particles act as miniature masks,
preventing the underlying silicon from being etched and resulting in the formation of needle-like
structures.

Troubleshooting Steps:

e Chamber Cleaning: Ensure the DRIE chamber is clean. A dirty chamber can be a source of
particles that lead to micromasking.

o Mask Material and Quality:

o Hard Mask vs. Photoresist: Hard masks (e.g., SiOz) are generally less prone to sputtering
and redeposition than photoresist masks.

o Mask Integrity: Ensure your mask is well-defined and free of defects.
» Process Parameters:

o Increase SFe to CaFs Ratio: A more aggressive etch can help to remove any redeposited
material.[10] A study showed that a combination of 300 sccm SFe and 100 sccm CaFs can
produce a flat bottom surface without grass.[10]
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o Increase Platen Power: Higher ion bombardment energy can help to sputter away
redeposited micromasks.

o Oxygen Plasma Clean: Introducing a short oxygen plasma step can help to remove
organic contaminants.[14]

Experimental Protocol for Eliminating Grass:

« Initial Assessment: After your standard etch, carefully inspect the bottom of the etched
features for grass using an SEM.

o Chamber Clean: If grass is present, perform a thorough chamber clean according to the tool
manufacturer's recommendations.

e Process Variation: If grass persists, experiment with increasing the SFe/CaFs ratio and/or the
platen power.

 In-situ Cleaning: Consider adding a short Oz plasma clean step before the main etch or
intermittently during the process.

Below is a workflow for troubleshooting grass formation:
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Troubleshooting workflow for grass formation.
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Quantitative Data Summary

The following tables summarize the general effects of key DRIE process parameters on etch

characteristics. The exact values will vary depending on the specific DRIE tool, initial recipe,

and feature geometry.

Table 1: Effect of Gas Flow Rates on Etch Characteristics

Effect on Sidewall Effect on
Parameter Effect on Etch Rate . .
Profile Selectivity
Can increase
Increase SFe Flow Increases ) Decreases
scalloping
Smoother, more
Increase CaFs Flow Decreases . Increases
vertical
Table 2: Effect of RF Power on Etch Characteristics
Effect on Sidewall Effect on
Parameter Effect on Etch Rate ) .
Profile Selectivity
Increase ICP Caoil Can increase
Increases ) Decreases
Power scalloping
Increase Platen More vertical, can
Increases ] Decreases
Power cause notching
Table 3: Effect of Process Conditions on Etch Characteristics
Effect on Sidewall Effect on
Parameter Effect on Etch Rate ] o
Profile Selectivity

Increase Chamber

Pressure

Can increase or

decrease

Can become more

isotropic

Generally decreases

Decrease Cycle Time

Decreases

Smoother sidewalls

May increase or

decrease
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Key Experimental Methodologies

1.

Measuring Etch Rate:

Method: After the DRIE process, cleave the wafer through the center of a test feature. Use a
scanning electron microscope (SEM) to measure the depth of the etched feature. The etch
rate is the etch depth divided by the total etch time.

Equipment: SEM.

. Measuring Sidewall Angle and Scalloping:

Method: Using a cross-sectional SEM image of an etched feature, measure the angle of the
sidewall relative to the bottom of the feature. The scallop depth can also be measured from
these images.

Equipment: SEM with angle measurement capabilities.

. Measuring Selectivity:

Method: Measure the thickness of the mask material before and after the DRIE process
using a profilometer or ellipsometer. The mask etch rate is the change in thickness divided
by the etch time. Selectivity is the ratio of the silicon etch rate to the mask etch rate.

Equipment: Profilometer or ellipsometer, SEM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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